Cas no 2172190-85-9 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}methyl)-4-methylpentanoic acid)
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}methyl)-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}methyl)-4-methylpentanoic acid
- EN300-1483131
- 2172190-85-9
- 2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid
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- Inchi: 1S/C28H36N2O5/c1-4-9-19(26(31)29-16-20(27(32)33)14-18(2)3)15-30-28(34)35-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,18-20,25H,4,9,14-17H2,1-3H3,(H,29,31)(H,30,34)(H,32,33)
- InChI Key: JMJCIENVWVCSFC-UHFFFAOYSA-N
- SMILES: O(C(NCC(C(NCC(C(=O)O)CC(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 480.26242225g/mol
- Monoisotopic Mass: 480.26242225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 105Ų
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}methyl)-4-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1483131-0.05g |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1483131-0.1g |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1483131-0.25g |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1483131-0.5g |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1483131-1.0g |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1483131-2.5g |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1483131-5.0g |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1483131-10.0g |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1483131-50mg |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1483131-100mg |
2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanamido}methyl)-4-methylpentanoic acid |
2172190-85-9 | 100mg |
$2963.0 | 2023-09-28 |
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}methyl)-4-methylpentanoic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}methyl)-4-methylpentanoic acid
Research Brief on 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}methyl)-4-methylpentanoic acid (CAS: 2172190-85-9)
The compound 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}methyl)-4-methylpentanoic acid (CAS: 2172190-85-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative plays a crucial role in peptide synthesis and drug development, particularly in the construction of complex peptide architectures. Recent studies have explored its applications in solid-phase peptide synthesis (SPPS) and as a building block for novel therapeutic agents.
Structural analysis reveals that this compound features both Fmoc-protected amine and carboxylic acid functional groups, making it particularly valuable for controlled peptide elongation. The branched structure with the 4-methylpentanoic acid moiety offers unique steric properties that influence peptide folding and stability. Researchers have utilized this compound in the synthesis of constrained peptides that demonstrate enhanced metabolic stability and target binding affinity compared to linear counterparts.
In recent pharmacological studies, derivatives synthesized using 2172190-85-9 have shown promising activity against protein-protein interactions (PPIs) that are traditionally considered "undruggable." The constrained structures enabled by this building block have demonstrated improved membrane permeability and oral bioavailability in preclinical models. Particularly noteworthy is its application in the development of peptidomimetics targeting GPCRs and integrins, where the structural rigidity imparted by this compound contributes to enhanced selectivity.
The synthetic utility of 2172190-85-9 has been further demonstrated in the development of peptide-drug conjugates (PDCs). Recent work published in the Journal of Medicinal Chemistry (2023) highlighted its use in creating stable linker systems for antibody-drug conjugates (ADCs), where the compound's chemical properties enabled precise control over drug loading and release kinetics. This application represents a significant advancement in targeted cancer therapies.
Ongoing research is exploring the compound's potential in creating macrocyclic peptides and stapled peptides, with preliminary results indicating improved proteolytic stability and cell permeability. The unique structural features of 2172190-85-9 appear to facilitate the formation of stable secondary structures that mimic protein binding interfaces, opening new possibilities in the development of peptide-based therapeutics for challenging targets.
From a chemical perspective, recent optimization studies have focused on improving the synthetic accessibility of 2172190-85-9 and its derivatives. Novel protection strategies and coupling reagents have been developed to enhance the efficiency of incorporating this building block into complex peptide sequences. These methodological advances are expected to accelerate the exploration of its full potential in medicinal chemistry applications.
Future research directions include further exploration of structure-activity relationships (SAR) for derivatives of 2172190-85-9, particularly in the context of central nervous system (CNS) drug development where the balance between molecular size and blood-brain barrier permeability is crucial. The compound's versatility suggests it may play an increasingly important role in the next generation of peptide-based pharmaceuticals.
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